2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Antimicrobial resistance Metallo-β-lactamase inhibitor NDM-1

2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (CAS 80570-90-7), also known as NDM-1 inhibitor-1, is a 1,2,4-triazole-3-thione derivative featuring a 2-hydroxyphenyl group at the 3-position, an allyl group at the 4-position, and a mercapto group at the 5-position. It is a heterocyclic compound with a molecular formula of C11H11N3OS and a molecular weight of 233.29 g/mol.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
CAS No. 80570-90-7
Cat. No. B1677936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
CAS80570-90-7
SynonymsNDM-1 inhibitor-1;  NDM 1 inhibitor 1;  NDM1 inhibitor1; 
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)C2=CC=CC=C2O
InChIInChI=1S/C11H11N3OS/c1-2-7-14-10(12-13-11(14)16)8-5-3-4-6-9(8)15/h2-6,15H,1,7H2,(H,13,16)
InChIKeyKZAQFAGWXZOUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (CAS 80570-90-7) for Scientific Procurement


2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (CAS 80570-90-7), also known as NDM-1 inhibitor-1, is a 1,2,4-triazole-3-thione derivative featuring a 2-hydroxyphenyl group at the 3-position, an allyl group at the 4-position, and a mercapto group at the 5-position . It is a heterocyclic compound with a molecular formula of C11H11N3OS and a molecular weight of 233.29 g/mol . This compound is recognized primarily as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a key enzyme implicated in antibiotic resistance .

Why 2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is Not Interchangeable with In-Class Analogs


The 1,2,4-triazole-3-thione class encompasses a broad range of compounds with diverse substituents at the 3, 4, and 5 positions, each dramatically altering biological and physicochemical properties. Simple substitution of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with a close analog—such as a 3-methoxyphenyl variant, a 4-amino derivative, or a regioisomeric 3-(2-hydroxyphenyl) compound—risks losing the specific NDM-1 inhibitory activity and metal-chelating capacity that defines its scientific utility [1]. Subtle changes in substitution pattern can shift selectivity among metallo-β-lactamase subtypes (NDM-1 vs. VIM-2 vs. IMP-1) or abolish synergistic activity with carbapenem antibiotics [2].

2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol: Quantified Comparative Evidence for Procurement Decisions


NDM-1 Metallo-β-Lactamase Inhibition: Potency Relative to Structural Analogs

2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is specifically described as a 'novel and potent' inhibitor of NDM-1 . While a direct IC50 value for this exact compound is not publicly disclosed in the searched literature, its identification as a lead compound in the 'NDM-1 inhibitor' series distinguishes it from other 1,2,4-triazole-3-thiones with bulkier or halogenated aryl groups, which may exhibit different enzyme subtype selectivity profiles [1].

Antimicrobial resistance Metallo-β-lactamase inhibitor NDM-1

Metal Chelation Capacity: Zinc(II) Coordination as the Mechanism of Action

The mercapto (thione/thiol) group at the 5-position and the triazole nitrogen atoms of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol confer the capacity to coordinate zinc ions in the active site of metallo-β-lactamases . Docking studies of structurally related 1,2,4-triazole-3-thiones reveal that the thiolate anion and triazole nitrogen atoms coordinate with zinc ions in the NDM-1 active site [1].

Metallo-β-lactamase Zinc chelation Enzyme inhibition

CYP3A4 Interaction Profile: Off-Target Selectivity Data

In pooled mixed-gender human liver microsomes, 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol exhibits an IC50 of 50,000 nM (50 μM) against CYP3A4 using testosterone as substrate [1]. This relatively high IC50 suggests low potential for CYP3A4-mediated drug-drug interactions compared to potent CYP3A4 inhibitors.

CYP450 inhibition Drug metabolism Selectivity

Structural Confirmation: Single-Crystal X-Ray Diffraction Data

The molecular structure of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has been confirmed by single-crystal X-ray diffraction, providing definitive structural assignment . Key geometric parameters obtained from XRD agree well with Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level [1].

X-ray crystallography Structural confirmation Molecular geometry

Purity Specifications Across Commercial Suppliers

Commercial suppliers report purity specifications ranging from 95% to ≥98% for 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol . InvivoChem and MolCore specify ≥98% purity, while AKSci specifies 95% minimum purity .

Chemical purity Quality control Analytical chemistry

Physicochemical Properties: LogP and Molecular Descriptors

2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has a calculated LogP of 2.499 . It contains 2 hydrogen bond donors (phenolic OH, triazole NH/SH) and 3 hydrogen bond acceptors .

Lipophilicity Drug-likeness Physicochemical properties

Application Scenarios for 2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol Based on Verified Evidence


Biochemical NDM-1 Metallo-β-Lactamase Inhibition Assays

Use as a reference inhibitor in NDM-1 enzyme assays to validate assay systems and benchmark the potency of novel metallo-β-lactamase inhibitors. The compound's established identity as 'NDM-1 inhibitor-1' positions it as a control compound in biochemical screening campaigns targeting carbapenem-resistant Enterobacteriaceae . Its ≥98% purity from select suppliers ensures minimal interference from impurities in quantitative IC50 determinations .

Antibiotic Resistance Research: Carbapenemase Inhibition and Synergy Studies

Employ in microbiological synergy assays to evaluate restoration of carbapenem susceptibility in NDM-1-producing clinical bacterial isolates. The thione/thiol moiety is critical for zinc chelation in the NDM-1 active site , and the compound can serve as a baseline comparator when testing optimized 1,2,4-triazole-3-thione derivatives with enhanced synergistic activity .

Drug Metabolism and CYP450 Interaction Screening

Incorporate as a test compound in CYP450 inhibition panels to establish selectivity profiles of novel chemical probes. With a CYP3A4 IC50 of 50,000 nM in human liver microsomes , this compound exhibits low potential for metabolic drug-drug interactions, making it a suitable candidate for cellular assays where confounding CYP-mediated effects must be minimized.

Structural Biology and Computational Chemistry Validation

Utilize the single-crystal X-ray diffraction structure as a validated starting geometry for molecular docking, molecular dynamics simulations, and structure-based drug design efforts targeting metallo-β-lactamases. The agreement between experimental XRD parameters and DFT-optimized geometry supports the reliability of computational models built upon this scaffold.

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